
tert-Butyl 2-aminobenzylcarbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-aminobenzylcarbamate hydrochloride: is a chemical compound with the molecular formula C12H19ClN2O2. It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-aminobenzylcarbamate hydrochloride typically involves the reaction of 2-aminobenzylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The resulting tert-Butyl 2-aminobenzylcarbamate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors with continuous monitoring of temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-aminobenzylcarbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed:
Substitution Reactions: Formation of substituted benzylcarbamates.
Hydrolysis: Formation of 2-aminobenzylamine and tert-butanol.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: tert-Butyl 2-aminobenzylcarbamate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used in the synthesis of peptide and protein derivatives. It serves as a protecting group for amino acids during peptide synthesis .
Medicine: It is used in the synthesis of compounds with potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 2-aminobenzylcarbamate hydrochloride involves its reactivity with various functional groups. The amino group can form covalent bonds with electrophiles, while the carbamate group can undergo hydrolysis to release the active amine. The compound’s reactivity is influenced by the presence of the tert-butyl group, which provides steric hindrance and stability .
Comparison with Similar Compounds
tert-Butyl 4-(2-aminoethyl)benzylcarbamate: Similar structure but with an ethyl group instead of a benzyl group.
tert-Butyl 2-aminobenzylcarbamate: The non-hydrochloride form of the compound.
Uniqueness: tert-Butyl 2-aminobenzylcarbamate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its non-hydrochloride counterpart .
Properties
Molecular Formula |
C12H19ClN2O2 |
|---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
tert-butyl N-[(2-aminophenyl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13;/h4-7H,8,13H2,1-3H3,(H,14,15);1H |
InChI Key |
RTSXQTAHNMSDMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


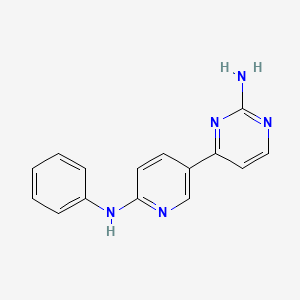
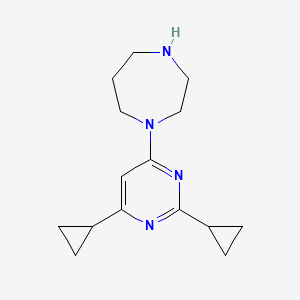

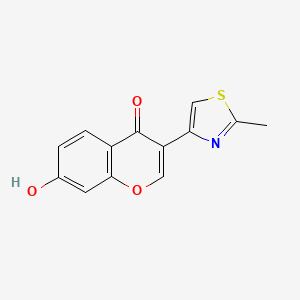
![(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856169.png)


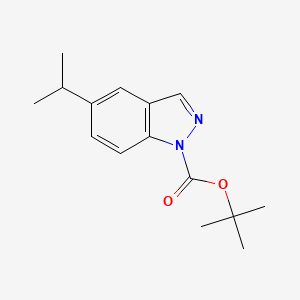
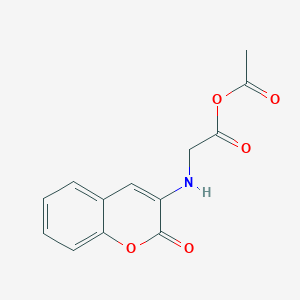


![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)
![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)

